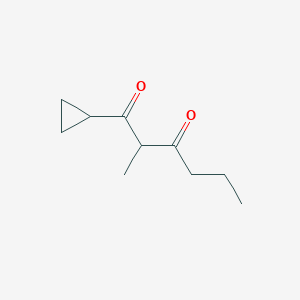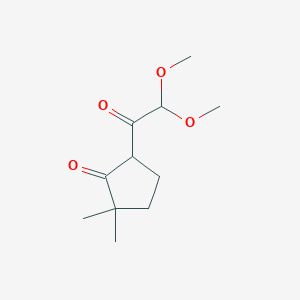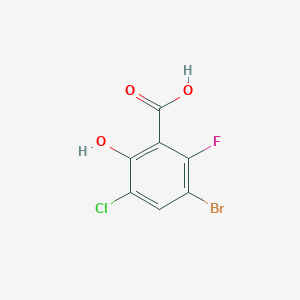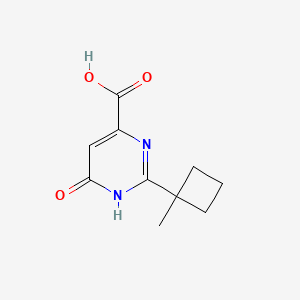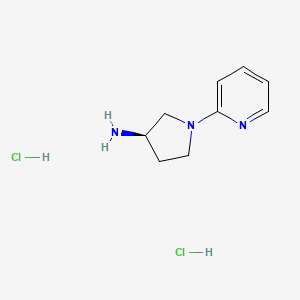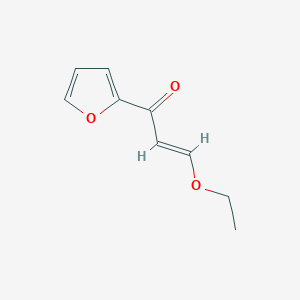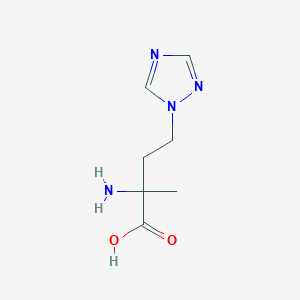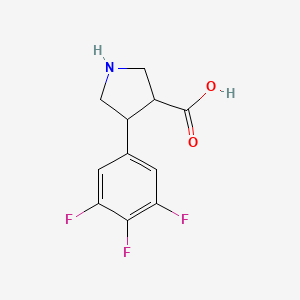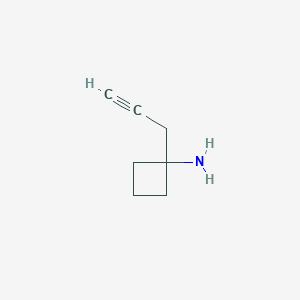
Cyclobutanamine, 1-(2-propyn-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanamine, 1-(2-propyn-1-yl)- typically involves the reaction of cyclobutanone with propargylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon, which facilitates the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of Cyclobutanamine, 1-(2-propyn-1-yl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cyclobutanamine, 1-(2-propyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where the propynyl group is replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Halogenating agents, nucleophiles; reaction conditions vary depending on the desired substitution
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclobutanamine derivatives
Scientific Research Applications
Cyclobutanamine, 1-(2-propyn-1-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclobutanamine, 1-(2-propyn-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanamine: A simpler analog without the propynyl group.
Cyclopropylamine: A related compound with a cyclopropyl ring instead of a cyclobutyl ring.
Cyclopentylamine: A related compound with a cyclopentyl ring instead of a cyclobutyl ring
Uniqueness
Cyclobutanamine, 1-(2-propyn-1-yl)- is unique due to the presence of the propynyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in its simpler analogs .
Properties
Molecular Formula |
C7H11N |
|---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
1-prop-2-ynylcyclobutan-1-amine |
InChI |
InChI=1S/C7H11N/c1-2-4-7(8)5-3-6-7/h1H,3-6,8H2 |
InChI Key |
WSOPDKBLZUQYBI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


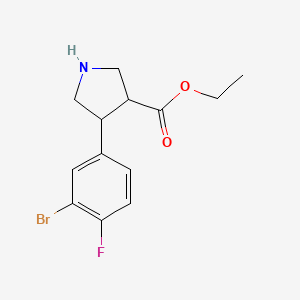
![4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629623.png)
![8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13629629.png)
